molecular formula C25H28N8O3 B612254 N-(4-(4-(4-Morpholinyl)-6-(3-oxa-8-azabicyclo(3.2.1)oct-8-yl)-1,3,5-triazin-2-yl)phenyl)-N'-4-pyridinylurea CAS No. 1197160-28-3

N-(4-(4-(4-Morpholinyl)-6-(3-oxa-8-azabicyclo(3.2.1)oct-8-yl)-1,3,5-triazin-2-yl)phenyl)-N'-4-pyridinylurea

Cat. No.: B612254
CAS No.: 1197160-28-3
M. Wt: 488.5 g/mol
InChI Key: WXUUCRLKXQMWRY-OYRHEFFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Principles of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Signaling in Eukaryotic Cells

The PI3K/Akt/mTOR pathway is a highly conserved intracellular signaling route in eukaryotic cells. nih.govqiagen.com It is crucial for regulating the cell cycle and is directly linked to cellular quiescence, proliferation, cancer development, and longevity. wikipedia.org Activation of PI3K, often triggered by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation of phosphatidylinositol lipids, specifically converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). qiagen.comscientificarchives.commdpi.com PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B or PKB) to the plasma membrane. wikipedia.orgnih.govqiagen.comscientificarchives.commdpi.com Full activation of Akt requires phosphorylation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). nih.govscientificarchives.com Activated Akt then phosphorylates a diverse array of downstream targets, influencing cellular processes such as survival, growth, and metabolism. wikipedia.orgnih.govqiagen.comscientificarchives.com

mTOR is a serine/threonine kinase that functions as a central regulator of cell functions and forms two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). wikipedia.orgresearchgate.netwikipedia.org mTOR is a downstream effector of PI3K and is also regulated independently by factors like hormones, growth factors, and nutrients. wikipedia.org mTOR signaling plays a central role in regulating cell metabolism, growth, proliferation, and survival. wikipedia.org

Significance of Dual PI3K/mTOR Inhibition in Preclinical Research Modalities

Given the interconnected nature of PI3K and mTOR signaling and the frequent dysregulation of both in pathology, simultaneously targeting both kinases has emerged as a promising strategy in preclinical research. nih.govnih.gov Dual PI3K/mTOR inhibitors aim to achieve more comprehensive pathway blockade compared to inhibitors targeting only a single node. nih.govnih.gov This approach is hypothesized to offer several advantages, including potentially overcoming feedback loops that can limit the effectiveness of single-target inhibitors (e.g., mTORC1 inhibition can sometimes reactivate the PI3K pathway) and addressing the heterogeneity of PI3K pathway alterations in different cancers. mdpi.comnih.govnih.gov Preclinical studies have indicated that dual inhibition can lead to enhanced anti-tumor activity, including inhibition of cell proliferation and induction of apoptosis. nih.govnih.gov

Developmental Trajectory of PKI-179 as a Research Compound

PKI-179 is a research compound that has been investigated for its inhibitory effects on the PI3K/mTOR signaling pathway. It is characterized as a potent and orally active dual inhibitor of PI3K and mTOR. caymanchem.cominvivochem.comtargetmol.commedchemexpress.com

Contextualization within Second-Generation PI3K/mTOR Inhibitor Development

PKI-179 is considered a second-generation dual PI3K/mTOR inhibitor. researchgate.netmedkoo.comcancer.gov Second-generation mTOR inhibitors, in general, are ATP-competitive inhibitors that bind to the ATP-binding site of mTOR, distinguishing them from earlier inhibitors like rapamycin, which acts allosterically on mTORC1. researchgate.netfishersci.caalfa-chemistry.comuni.lumdpi.com The development of second-generation inhibitors aimed to overcome limitations of the first generation, including inhibiting both mTORC1 and mTORC2 and potentially targeting PI3K as well. researchgate.netwikipedia.orgnih.govmdpi.com PKI-179 fits within this context by demonstrating inhibitory activity against both PI3K and mTOR. caymanchem.cominvivochem.comtargetmol.commedchemexpress.commedkoo.comcancer.gov

Comparative Analysis with Predecessor Compounds (e.g., PKI-587)

PKI-179 is related to earlier compounds in the development of PI3K/mTOR inhibitors, such as PKI-587 (also known as gedatolisib). researchgate.netwikipedia.orgoncotarget.com PKI-587 is a highly potent dual inhibitor of PI3Kα, PI3Kγ, and mTOR. cenmed.comglpbio.com Structural modifications were made to compounds like PKI-587 to develop newer inhibitors. For instance, PKI-179 was developed through modifications based on PKI-587, including the replacement of one unsubstituted morpholine (B109124) ring with an ethylene-bridged morpholine and modifications at a third substituent. researchgate.net These modifications were explored to potentially improve properties like oral bioavailability and metabolic stability. oncotarget.com

PKI-179 has demonstrated potent inhibitory activity against various isoforms of PI3K and mTOR. In enzymatic assays, PKI-179 inhibited PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ with IC50 values of 8 nM, 24 nM, 17 nM, and 74 nM, respectively. caymanchem.comtargetmol.commedchemexpress.com It also showed potent inhibition against two common PI3Kα mutants, E545K and H1047R, with IC50 values of 14 nM and 11 nM, respectively. caymanchem.comtargetmol.commedchemexpress.com PKI-179 demonstrated potent inhibition of mTOR with an IC50 of 0.42 nM. caymanchem.comtargetmol.commedchemexpress.com

Comparatively, PKI-587 has shown IC50 values of 0.4 nM for PI3Kα, 5.4 nM for PI3Kγ, and 1.6 nM for mTOR in cell-free assays. cenmed.comglpbio.com While both are potent dual inhibitors, the specific IC50 values highlight differences in their inhibitory profiles against the various isoforms and mTOR. caymanchem.comtargetmol.commedchemexpress.comcenmed.comglpbio.com Research into the binding mechanisms of PKI-179 with PI3Kγ and mTOR using computational approaches has revealed structural similarities in the interacting residues within the catalytic sites, which helps explain the concomitant inhibition of both proteins by such dual inhibitors. nih.govistanbul.edu.tr

Preclinical studies have investigated the effects of PKI-179 in cellular and in vivo models. In vitro, PKI-179 inhibited the proliferation of cancer cell lines such as MDA-361 breast cancer cells and PC3mm2 prostate cancer cells, with IC50 values of 22 nM and 29 nM, respectively. caymanchem.cominvivochem.comtargetmol.commedchemexpress.comcenmed.com Studies in nude mice bearing MDA-361 human breast cancer xenografts demonstrated that PKI-179 inhibited tumor growth and was well tolerated. caymanchem.cominvivochem.commedchemexpress.comacs.org Doses exceeding 10 mg/kg demonstrated significant tumor growth arrest. invivochem.commedchemexpress.com PKI-179 has also shown promising results in recent research identifying its potential antiviral activity against coronaviruses, outperforming rapamycin in some contexts. nih.gov

The development of PKI-179 reflects the ongoing efforts to design more effective inhibitors targeting the critical PI3K/mTOR pathway for potential therapeutic applications.

Table 1: In Vitro Inhibitory Activity of PKI-179 against PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3K-α8
PI3K-β24
PI3K-γ74
PI3K-δ77
PI3Kα (E545K)14
PI3Kα (H1047R)11
mTOR0.42

Data compiled from sources caymanchem.comtargetmol.commedchemexpress.com.

Table 2: In Vitro Antiproliferative Activity of PKI-179 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-361Breast Cancer22
PC3mm2Prostate Cancer29

Data compiled from sources caymanchem.cominvivochem.comtargetmol.commedchemexpress.comcenmed.com.

Table 3: Comparison of In Vitro Inhibitory Activity: PKI-179 vs. PKI-587

TargetPKI-179 IC50 (nM)PKI-587 IC50 (nM)
PI3Kα8 caymanchem.comtargetmol.commedchemexpress.com0.4 cenmed.comglpbio.com
PI3Kγ74 caymanchem.comtargetmol.commedchemexpress.com5.4 cenmed.comglpbio.com
mTOR0.42 caymanchem.comtargetmol.commedchemexpress.com1.6 cenmed.comglpbio.com

Note: IC50 values may vary slightly depending on the specific assay conditions and source. Data compiled from indicated sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1197160-28-3

Molecular Formula

C25H28N8O3

Molecular Weight

488.5 g/mol

IUPAC Name

1-[4-[4-morpholin-4-yl-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea

InChI

InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34)/t20-,21+

InChI Key

WXUUCRLKXQMWRY-OYRHEFFESA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PKI179;  PKI-179;  PK I179.

Origin of Product

United States

Molecular Mechanism of Action and Receptor Interactions of Pki 179

Comprehensive Dual Kinase Inhibition Profile

PKI-179 is distinguished by its capacity to inhibit both PI3K and mTOR, classifying it as a dual inhibitor. medchemexpress.comtargetmol.comcaymanchem.comcancer.govncats.io This dual targeting strategy aims to achieve a more complete blockade of the signaling network compared to inhibitors that target only one of these kinases, potentially leading to enhanced anti-tumor efficacy. dergipark.org.tracs.org

PKI-179 demonstrates inhibitory activity against various isoforms of Class I PI3K, which are heterodimeric enzymes comprising a p110 catalytic subunit (α, β, δ, or γ) and a regulatory subunit. mdpi.comnih.gov Studies have reported varying levels of potency against these isoforms. PKI-179 has shown IC₅₀ values of 8 nM for PI3K-α, 24 nM for PI3K-β, 74 nM for PI3K-γ, and 77 nM for PI3K-δ in enzymatic assays. medchemexpress.comtargetmol.comcaymanchem.com Furthermore, it exhibits activity against common activating mutations in PI3Kα, such as E545K and H1047R, with reported IC₅₀ values of 14 nM and 11 nM, respectively. medchemexpress.comtargetmol.comcaymanchem.com

Interactive Table 1: Inhibitory Potency of PKI-179 Against PI3K Isoforms and Mutants

TargetIC₅₀ (nM)
PI3K-α8
PI3K-β24
PI3K-γ74
PI3K-δ77
PI3Kα (E545K)14
PI3Kα (H1047R)11

The mechanistic target of rapamycin (B549165) (mTOR) exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which govern different cellular functions. acs.orgresearchgate.net PKI-179 acts as an ATP-competitive inhibitor targeting the catalytic domain of mTOR. mdpi.com It has been shown to potently inhibit mTOR with an IC₅₀ value of 0.42 nM. medchemexpress.comtargetmol.comcaymanchem.comncats.io As a second-generation mTOR inhibitor, PKI-179 is classified as a TORC1/2 dual inhibitor, indicating its ability to inhibit the activity of both mTORC1 and mTORC2 complexes. acs.org This contrasts with first-generation inhibitors like rapamycin, which primarily target mTORC1. mdpi.comacs.org

Evaluating the selectivity of kinase inhibitors is essential to understand potential off-target effects. PKI-179 has been assessed against a wide panel of other kinases. Studies suggest that PKI-179 demonstrates selectivity for PI3K and mTOR over a panel of 361 other kinases at concentrations up to 30 μM or 50 μM. medchemexpress.comtargetmol.comcaymanchem.com However, it has shown activity against CYP2C8 with an IC₅₀ of 3 μM. medchemexpress.comtargetmol.comcaymanchem.com

Potent Inhibition of mTOR Kinase Activity (mTORC1 and mTORC2 Complexes)

Structural Basis of ATP-Competitive Binding

The inhibitory mechanism of PKI-179 is underpinned by its capacity to compete with ATP for binding to the active site of both PI3K and mTOR kinases. mdpi.com This interaction is facilitated by the specific structural features of PKI-179 and the conserved nature of the ATP-binding cleft in these enzymes. mdpi.comzuj.edu.jo

Computational approaches, including molecular docking and simulation analyses, have been utilized to investigate the binding mode and molecular interactions of PKI-179 with its target kinases, specifically PI3Kγ and mTOR. ncats.iodergipark.org.trnih.gov These studies have identified key residues critical for the binding interface. For PI3Kγ, Ala-805 has been identified as a key residue, exhibiting a substantial loss in accessible surface area upon PKI-179 binding. ncats.ionih.gov Similarly, for mTOR, Ile-2163 has been highlighted as a key interacting residue based on the loss of accessible surface area. ncats.ionih.gov Other residues within or near the catalytic site also contribute to the binding affinity and stability of the PKI-179-kinase complex. nih.gov The striking similarity in the interacting residues within the catalytic sites of PI3K and mTOR helps explain the dual inhibitory nature of compounds like PKI-179. nih.gov

While detailed experimental data on conformational changes induced specifically by PKI-179 binding is not extensively available in the provided sources, the ATP-competitive binding mechanism generally involves the inhibitor occupying the space typically bound by ATP within the kinase domain. mdpi.com This occupancy can stabilize the kinase in an inactive conformation, thereby preventing the necessary conformational changes for substrate binding and subsequent catalysis. Interactions with specific residues in the hinge region and other parts of the binding pocket can influence the precise orientation and fit of the inhibitor, contributing to its potency and selectivity profile. researchgate.netnih.gov Computational studies exploring the (un)binding simulations of PKI-179 with PI3Kγ and mTOR offer insights into the dynamic aspects of these interactions and identify residues that consistently interact with the inhibitor during the binding process. nih.gov

Compound Names and PubChem CIDs

Elucidation of Key Residues Involved in PKI-179 Binding to PI3K and mTOR

Computational Approaches to PKI-179 Binding Dynamics

Computational methods, including molecular docking and molecular dynamics simulations, have been employed to investigate the binding dynamics and inhibitory mechanisms of PKI-179 with its target proteins. ncats.iodntb.gov.uaspringernature.combiotech-asia.org These approaches provide valuable insights into the molecular interactions and stability of protein-ligand complexes. istanbul.edu.trdergipark.org.tr

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking simulations are used to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein and to estimate the binding affinity. nih.govistanbul.edu.trdergipark.org.triiarjournals.org Studies utilizing molecular docking have explored the interactions of PKI-179 with PI3K and mTOR. ncats.iodntb.gov.uabiotech-asia.orgistanbul.edu.trdergipark.org.tr

Molecular docking analyses have identified key amino acid residues involved in the binding of PKI-179 to its targets. For PI3Kγ, residues such as Lys-890, Met-804, Lys-833, and Asp-964 have been implicated in binding interactions, showing a loss of accessible surface area upon PKI-179 binding. ncats.ioistanbul.edu.tr For mTOR, Ile-2163 has been identified as a key residue involved in binding. ncats.io Visualizations from docking studies reveal the formation of hydrogen bonds and hydrophobic interactions between PKI-179 and residues in the binding sites of these proteins. biotech-asia.orgistanbul.edu.tr

Binding affinity predictions from molecular docking simulations provide estimated values, often expressed in terms of docking scores or binding energy (e.g., kcal/mol). nih.govistanbul.edu.trdergipark.org.triiarjournals.org These values help to assess the strength of the interaction between PKI-179 and its targets. Studies have reported binding affinity values within ranges indicative of potent interactions. nih.govistanbul.edu.tr

Molecular Dynamics Simulations of PKI-179-Target Complexes

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing dynamic insights into the stability and behavior of protein-ligand complexes. nih.govdntb.gov.uaspringernature.comscispace.com MD simulations are used to complement molecular docking by evaluating the stability of the predicted binding poses and understanding how the protein and ligand interact in a more realistic environment. nih.govscispace.com

Computational studies involving PKI-179 have utilized various software and techniques for molecular docking and MD simulations, contributing to the structural understanding of its interaction with key proteins in the PI3K/mTOR pathway. nih.govdntb.gov.uabiotech-asia.orgistanbul.edu.trdergipark.org.tr

Preclinical Pharmacodynamic Efficacy and Cellular Impact of Pki 179 in in Vitro Systems

Modulation of PI3K/Akt/mTOR Signaling Pathway Cascades

The PI3K/Akt/mTOR pathway is a critical regulator of various cellular processes, including cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in numerous cancer types, making it a significant target for therapeutic intervention. PKI-179 functions as a dual inhibitor targeting both PI3K and mTOR. targetmol.commedchemexpress.comcaymanchem.comcancer.govncats.iooncotarget.com

Inhibition of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) Production

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a crucial lipid second messenger produced by PI3K. plos.org PIP3 plays a vital role in activating downstream signaling components, particularly Akt. ontosight.ai By inhibiting PI3K, PKI-179 blocks the production of PIP3. ontosight.ai This inhibition is a key mechanism by which PKI-179 exerts its effects on the downstream elements of the PI3K/Akt/mTOR pathway. PKI-179 demonstrates potent inhibitory activity against various PI3K isoforms, including PI3K-α, PI3K-β, PI3K-γ, and PI3K-δ, as well as common PI3Kα mutations like E545K and H1047R. targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn

Table 1: In Vitro Inhibitory Activity of PKI-179 Against PI3K Isoforms and Mutants

TargetIC₅₀ (nM)Source
PI3K-α8 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
PI3K-β24 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
PI3K-γ74 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
PI3K-δ77 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
PI3Kα E545K14 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
PI3Kα H1047R11 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
mTOR0.42 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cnnih.gov

Downregulation of Downstream Effectors (e.g., Akt, S6K, 4E-BP1 Phosphorylation)

Inhibition of PI3K and mTOR by PKI-179 leads to the downregulation of key downstream effectors in the signaling cascade. Akt, a serine/threonine kinase, is a major downstream target of PI3K, activated by PIP3. frontiersin.orgmdpi.com mTOR, particularly mTORC1, regulates protein synthesis and cell growth through its downstream targets, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

Studies have shown that PKI-179 suppresses the phosphorylation of Akt. researchgate.net This reduced phosphorylation indicates inhibition of Akt activity, which is crucial for cell survival and growth signaling. Furthermore, PKI-179 has been shown to suppress the phosphorylation of mTOR effectors such as p70S6K (at T389) and 4E-BP1 (at T37/46). researchgate.net Phosphorylation of S6K and 4E-BP1 typically promotes protein synthesis and cell cycle progression; thus, their dephosphorylation by PKI-179 contributes to the inhibition of these processes. nih.govwikipedia.org

Regulation of Core Cellular Processes in Preclinical Disease Models

The modulation of the PI3K/Akt/mTOR pathway by PKI-179 translates into significant effects on core cellular processes relevant to disease models, particularly in cancer.

Suppression of Cancer Cell Proliferation Across Diverse Lineages

A primary effect of inhibiting the PI3K/Akt/mTOR pathway is the suppression of uncontrolled cell proliferation characteristic of cancer. PKI-179 has demonstrated potent antiproliferative activity in a variety of cancer cell lines in vitro. targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn

Breast Cancer Cell Line Models (e.g., MDA-MB-361)

In breast cancer cell line models, such as MDA-MB-361, which are known to have elevated PI3K/mTOR signaling, PKI-179 exhibits strong inhibitory effects on proliferation. targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cnacs.org The MDA-MB-361 cell line, characterized by HER2 positivity and a PIK3CA E545K mutation, has shown particular sensitivity to PKI-179. researchgate.netmedchemexpress.com

Table 2: In Vitro Proliferation Inhibition of PKI-179 in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Source
MDA-MB-361Breast Cancer22 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cnszabo-scandic.com

PKI-179 has been shown to induce apoptosis in human tumor cell lines with elevated PI3K/mTOR signaling, including MDA-MB-361 cells. merckmillipore.comcenmed.comresearchgate.net The induction of apoptosis is evidenced by markers such as cleaved PARP. researchgate.net

Prostate Cancer Cell Line Models (e.g., PC3, PC3mm2)

PKI-179 also demonstrates inhibitory activity against prostate cancer cell lines, including PC3 and PC3mm2. targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cnacs.orgszabo-scandic.com

Table 3: In Vitro Proliferation Inhibition of PKI-179 in Prostate Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Source
PC3Prostate Cancer29 targetmol.commedchemexpress.comcaymanchem.commerckmillipore.comcenmed.comxcessbio.comtargetmol.cn
PC3mm2Prostate Cancer29 caymanchem.commerckmillipore.comcenmed.comszabo-scandic.com

The antiproliferative effects in these cell lines are attributed to PKI-179's ability to inhibit the Akt/mTOR signaling pathway. merckmillipore.comcenmed.com

Preclinical Evaluation of the Dual PI3K/mTOR Inhibitor PKI-179

PKI-179 is a chemical compound that has been investigated for its potential therapeutic applications, primarily as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This compound functions as a second-generation, small-molecule ATP mimetic designed to target these key signaling pathways. Inhibition of the PI3K/mTOR pathway is a significant area of research in oncology due to its critical role in regulating cellular processes such as growth, proliferation, and survival, which are often dysregulated in various cancers. cenmed.comcenmed.commedkoo.com PKI-179 was developed as a modification of the compound PKI-587, with the aim of improving physicochemical properties. nih.govoncotarget.comnih.gov

Preclinical studies have explored the effects of PKI-179 on various cancer cell lines, demonstrating its inhibitory activity against proliferation and its impact on key cellular survival mechanisms. cenmed.comontosight.ai

Glioblastoma Cell Line Models (e.g., U87)

Glioblastoma (GBM) is an aggressive primary brain tumor where the PI3K/Akt/mTOR pathway is frequently activated. nih.gov Cell lines such as U87-MG are commonly used as in vitro models to study GBM and evaluate potential therapeutic agents targeting this pathway. nih.govacs.org While the PI3K/mTOR pathway is a relevant target in U87 cells, and other dual PI3K/mTOR inhibitors like PI-103 and NVP-BEZ235 have shown activity in these models, direct detailed efficacy data specifically for PKI-179 in U87 cells were not prominently available in the surveyed literature. oncotarget.comnih.govpatsnap.com However, PKI-179's mechanism of action as a dual PI3K/mTOR inhibitor suggests its potential relevance in malignancies where this pathway is implicated, including glioblastoma. cenmed.comcenmed.comontosight.ai

Other Preclinical Malignancy Cell Lines

PKI-179 has demonstrated significant inhibitory activity against a range of other preclinical malignancy cell lines. Notably, it has shown potency against MDA-MB-361 (breast cancer) and PC3mm2 (prostate cancer) cell lines. ncats.iouni.lu Studies have reported IC50 values for PKI-179 in these cell lines, indicating its effectiveness in inhibiting their proliferation in vitro. ncats.iouni.lu Preclinical studies have also indicated efficacy in inhibiting tumor growth in various cancer models, including breast, lung, and colon cancer. ontosight.ai Furthermore, breast cancer cell lines with a loss of functional BRCA1 have shown increased sensitivity to PKI-179. nih.gov

The inhibitory activity of PKI-179 against specific cancer cell lines is summarized in the table below:

Cell LineCancer TypeIC50 (nM)Source
MDA-MB-361Breast Cancer22 ncats.iouni.lu
PC3mm2Prostate Cancer29 ncats.iouni.lu

PKI-179 is a potent inhibitor of key components within the PI3K/mTOR signaling pathway, exhibiting low nanomolar IC50 values against various isoforms. Its inhibitory activity against mTOR is particularly potent.

The IC50 values of PKI-179 against different PI3K isoforms and mTOR are presented in the following table:

TargetIC50 (nM)Source
mTOR0.42 ncats.iouni.lu
PI3K-α8 ncats.iouni.lu
PI3K-β24 ncats.iouni.lu
PI3K-γ74 ncats.iouni.lu
PI3K-δ77 ncats.iouni.lu
PI3K-α E545K mutant14 ncats.iouni.lu
PI3K-α H1047R mutant11 ncats.iouni.lu

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism by which PKI-179 exerts its effects on cancer cells is through the induction of apoptosis, or programmed cell death. cenmed.comontosight.ai By inhibiting the PI3K/mTOR signaling pathway, PKI-179 disrupts downstream signals that promote cell survival. cenmed.comcenmed.comontosight.ai This disruption leads to the activation of apoptotic pathways, ultimately resulting in the elimination of cancer cells. cenmed.comontosight.ai Studies have reported that PKI-179 effectively suppresses cancer growth in vitro via apoptosis induction, which is a direct consequence of inhibiting the Akt/mTOR pathway. ncats.io

Inhibition of Cell Survival Mechanisms

Antiviral Activity of PKI-179 in Advanced Cellular Models

Beyond its preclinical evaluation in cancer, PKI-179 has also demonstrated antiviral activity in advanced cellular models, particularly against coronaviruses. nih.govwikipedia.orgnih.gov

Efficacy Against Specific Viral Pathogens (e.g., SARS-CoV-2 and Variants of Concern)

Recent research has identified PKI-179 as a potent anti-coronavirus compound. nih.govwikipedia.orgnih.gov In vitro assays have shown that PKI-179 exhibits significant antiviral activity against SARS-CoV-2. nih.govwikipedia.orgnih.gov Studies using TMPRSS2-expressing VeroE6 cells and human lung Calu3 epithelial cells infected with SARS-CoV-2 have determined the IC50 values for PKI-179. wikipedia.org PKI-179 has also demonstrated broad-spectrum antiviral activity against SARS-CoV-2 variants of concern. nih.govnih.gov Furthermore, antiviral effects have been observed in a physiologically relevant model using primary human airway epithelial cell cultures. nih.govnih.gov

The IC50 values of PKI-179 against SARS-CoV-2 in different cell lines are presented in the following table:

Cell LinePathogenIC50 (µM)Source
TMPRSS2-expressing VeroE6SARS-CoV-20.3 wikipedia.org
Calu3SARS-CoV-20.4 wikipedia.org

Comparative Antiviral Potency Against Established Inhibitors (e.g., Rapamycin)

PKI-179 has been compared to established inhibitors, such as rapamycin, for its antiviral potency against SARS-CoV-2. nih.govwikipedia.orgnih.gov Notably, studies have indicated that PKI-179 outperforms rapamycin in inhibiting SARS-CoV-2. nih.govwikipedia.orgnih.gov While rapamycin, a well-known mTOR inhibitor, showed only a modest decrease in viral genome load, PKI-179 significantly decreased the amount of viral genome load (approximately 10-fold). wikipedia.org PKI-179 also showed a greater log difference in the production of viral progeny in infected cells compared to rapamycin, suggesting a more potent suppression of viral replication. Immunofluorescence assays further supported these findings, showing a significant decrease in viral protein signal with PKI-179 treatment that was not observed with rapamycin.

Glioblastoma Cell Line Models (e.g., U87)

Antiviral Activity of PKI-179 in Advanced Cellular Models

Evaluation in Physiologically Relevant Primary Cell Cultures (e.g., human airway epithelial cells)

Scientific investigations have explored the potential of PKI-179, particularly its antiviral potential against coronaviruses, which necessitates evaluation in physiologically relevant cell models like primary human airway epithelial cells nih.govprobes-drugs.orgresearchgate.net. While large-scale deep learning has identified the antiviral potential of PKI-179 against coronaviruses, detailed research findings and specific data tables demonstrating the preclinical pharmacodynamic efficacy and cellular impact of PKI-179 specifically in primary human airway epithelial cells were not extensively available in the consulted literature. nih.govprobes-drugs.orgresearchgate.net

Studies in primary human airway epithelial cells grown at the air-liquid interface are considered a relevant model for evaluating antiviral compounds targeting respiratory viruses, as these cultures mimic the in vivo environment of the human airway epithelium. nih.govresearchgate.net For instance, another compound, PF-332, has been shown to completely arrest the replication of the alpha variant of SARS-CoV-2 in primary human airway epithelial cells in such models. nih.gov This highlights the utility of this cell culture system for assessing the efficacy of potential antiviral agents identified through approaches like deep learning, which suggested the potential of PKI-179. nih.govresearchgate.net

Further detailed in vitro studies specifically utilizing primary human airway epithelial cells are needed to fully characterize the pharmacodynamic efficacy and cellular impact of PKI-179 in this relevant physiological context, particularly concerning its identified antiviral potential.

Pharmacokinetic Profiles and in Vivo Efficacy of Pki 179 in Non Human Animal Models

Evaluation of PKI-179 Efficacy in Xenograft and Syngeneic Tumor Models

Preclinical studies have explored the anti-tumor activity of PKI-179 in various animal models, including xenograft and syngeneic tumor models. These models are crucial for evaluating the potential of novel therapeutic agents in a living system.

Tumor Growth Inhibition in Murine Xenograft Models (e.g., MDA-361 xenografts)

PKI-179 has demonstrated efficacy in inhibiting tumor growth in murine xenograft models. Specifically, studies using nude mice bearing MDA-361 human breast cancer tumors have shown pronounced tumor growth arrest when PKI-179 was administered above a certain dose medchemexpress.comncats.io. Oral administration of PKI-179 at doses ranging from 5 to 50 mg/kg once daily for 40 days inhibited tumor growth in nude mice bearing MDA-361 xenografts medchemexpress.comtargetmol.comxcessbio.com. A dose of 50 mg/kg orally effectively inhibited PI3K signaling in these xenografts medchemexpress.comtargetmol.comxcessbio.com. This inhibition of tumor growth is reported to occur via apoptosis induction as a result of Akt/mTOR pathway inhibition merckmillipore.com.

Efficacy as a Monotherapy in Preclinical Tumor Models

PKI-179 has shown potent antitumor activity as a single agent in preclinical cancer models, including those for breast, lung, and colon cancer ontosight.ai. Animal studies have indicated that daily doses of PKI-179 can arrest tumor growth acs.org. PKI-179 is described as being effective in preclinical models as a monotherapy researchgate.net.

Investigations into Combination Preclinical Therapies with PKI-179

While the provided search results primarily highlight PKI-179 as a monotherapy, the broader context of PI3K/mTOR inhibitors suggests their potential in combination therapies. Dual inhibitors like PKI-179 are reported to be more effective than agents targeting only a single protein researchgate.net. The PI3K pathway activation is associated with resistance to other therapies, suggesting that PI3K pathway inhibitors in combination with other drugs could revive therapeutic sensitivity mdpi.com. Preclinical studies have demonstrated enhanced anti-proliferative effects against colorectal cancer cell lines and patient-derived xenograft models when combining a PI3K/mTOR inhibitor with a MEK inhibitor plos.org. Although specific combination studies with PKI-179 were not detailed in the provided snippets, the rationale for combining PI3K/mTOR inhibitors with other agents in preclinical settings is well-established mdpi.complos.org.

Systemic Pharmacokinetics and Biotransformation in Animal Species

Understanding the systemic pharmacokinetics and biotransformation of PKI-179 in various animal species is crucial for assessing its potential as a therapeutic agent.

Oral Bioavailability Across Mammalian Models (e.g., nude mouse, rat, monkey, dog)

PKI-179 is an orally active compound medchemexpress.comtargetmol.comxcessbio.com. It has demonstrated good oral bioavailability across several mammalian species. The reported oral bioavailability values are 98% in nude mice, 46% in rats, 38% in monkeys, and 61% in dogs medchemexpress.comtargetmol.comxcessbio.com. PKI-179 also exhibits a high half-life, reported as >60 minutes medchemexpress.comtargetmol.comxcessbio.com. Oral administration of PKI-179 has shown good bioavailability and a longer half-life in nude mice with MDA-MB-361 tumor xenografts acs.org.

SpeciesOral Bioavailability (%)Half-life
Nude mouse98>60 min
Rat46Stable
Monkey38
Dog61

Characterization of PKI-179 Metabolites and their Biological Activity

Metabolite identification studies have indicated that the cyclomorpholine group is the main metabolic site of PKI-179 . A major metabolite of PKI-179 was generated following incubation in human liver microsomes in in vitro studies nih.gov. This metabolite, referred to as Metabolite 40 in one source, also demonstrated certain mTOR inhibitory activity with an IC50 of 0.8 nM and an IC50 of 4 nM against PI3Kα .

Mechanisms of Preclinical Resistance and Sensitivity to Pki 179

Identification of Intrinsic and Acquired Resistance Pathways to PI3K/mTOR Inhibition

Resistance to PI3K/mTOR inhibitors is a multifaceted phenomenon driven by various molecular alterations and adaptive responses. Intrinsic resistance may be linked to pre-existing genetic mutations or the activation status of alternative survival pathways within the tumor cells. Acquired resistance, on the other hand, often arises through clonal selection and the evolution of new genetic or epigenetic alterations under the selective pressure of the inhibitor.

A prominent mechanism of acquired resistance involves the activation of adaptive feedback loops. Inhibition of the PI3K/mTOR pathway can lead to the upregulation of receptor tyrosine kinases (RTKs), such as human epidermal growth factor receptor 2 (HER2) and HER3. This RTK activation can then restimulate downstream signaling, including the PI3K pathway itself, thereby reducing sensitivity to the inhibitor.

Loss or inactivation of the tumor suppressor PTEN, a phosphatase that negatively regulates PI3K signaling by converting PIP3 back to PIP2, is another well-established mechanism contributing to resistance. PTEN loss leads to elevated levels of PIP3 and constitutive activation of the PI3K-Akt axis, diminishing the impact of PI3K inhibition.

Furthermore, acquired genetic alterations, including mutations and amplifications in genes within the PI3K pathway or in parallel signaling cascades, can confer resistance. While specific resistance mechanisms to PKI-179 have been investigated in preclinical models, general mechanisms observed with other PI3K/mTOR inhibitors, such as alterations in PIK3CA, AKT, or reactivation of MAPK signaling, are also relevant considerations.

Strategies for Overcoming Resistance in In Vitro and In Vivo Preclinical Settings

Overcoming resistance to PI3K/mTOR inhibitors is a critical area of preclinical research. Several strategies are being explored to enhance the efficacy of these agents and prevent or delay the emergence of resistance.

Combining PI3K/mTOR inhibitors with other targeted agents or conventional therapies is a widely investigated strategy to overcome resistance. The rationale behind combinatorial approaches is to simultaneously block multiple survival pathways or counteract the adaptive responses activated by single-agent inhibition.

Preclinical studies have shown that combining PI3K/mTOR inhibitors with agents targeting RTKs, the MAPK pathway, or other key nodes in cancer signaling can be effective in overcoming resistance. For instance, combining PI3K inhibitors with MEK inhibitors has shown promise in certain contexts. Similarly, in HER2-positive breast cancer models, combining PI3K inhibition with anti-HER2 therapy has been explored to address resistance mechanisms involving HER2 upregulation.

The specific combination strategy is often guided by the identified resistance mechanism. By targeting the compensatory pathways that are activated upon PI3K/mTOR inhibition, combinatorial approaches aim to achieve a more profound and sustained anti-tumor effect.

Adaptive feedback loops, particularly those leading to Akt reactivation, represent a major challenge to the efficacy of PI3K/mTOR inhibitors. Strategies to mitigate these feedback loops are essential for improving treatment response.

Dual PI3K/mTOR inhibitors like PKI-179 are designed, in part, to address the limitations of earlier generation inhibitors that primarily targeted only mTORC1. Inhibition of mTORC1 alone can paradoxically lead to the activation of PI3K and Akt through feedback mechanisms. By inhibiting both PI3K and mTOR, dual inhibitors aim to more comprehensively suppress the pathway and prevent or reduce Akt reactivation.

Catalytic mTOR inhibitors, which target the ATP-binding site of mTOR and inhibit both mTORC1 and mTORC2, can also help mitigate feedback activation of Akt, as mTORC2 is responsible for phosphorylating Akt at serine 473, a site crucial for full Akt activation. Akt reactivation can also be influenced by proteins like the E3 ubiquitin ligase Skp2, which can enhance Akt localization and subsequent activation by PDK1 and mTORC2; strategies targeting such mediators could potentially further limit feedback activation.

Rational Design of Combinatorial Approaches to Abrogate Resistance

Differential Sensitivity Associated with Specific PI3K Isoforms (e.g., PI3Kδ, PI3Kγ) in Resistance Modulation

The PI3K family consists of different isoforms (Class I includes PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), which exhibit differential tissue expression and can play distinct roles in cancer development and resistance. PKI-179 has demonstrated inhibitory activity against multiple PI3K isoforms. uni.lu

Differential sensitivity to PI3K inhibitors can be associated with the specific PI3K isoforms driving signaling in a particular cancer type or in the context of resistance. For example, the PI3Kδ and PI3Kγ isoforms are particularly important in hematological malignancies due to their expression in leukocytes.

In solid tumors, while PI3Kα is frequently mutated and a key target, other isoforms like PI3Kβ can play a significant role, particularly in tumors with PTEN loss, where PI3Kβ may be the primary isoform mediating tumorigenesis and contributing to resistance to PI3Kα-selective inhibitors. Resistance to isoform-selective inhibitors can sometimes arise from the compensatory activation of other uninhibited PI3K isoforms.

Understanding the specific PI3K isoforms that are active in resistant cells can inform the rational design of more effective inhibitors or combination therapies. Targeting the dominant active isoforms or using pan-PI3K inhibitors or dual PI3K/mTOR inhibitors with broad isoform coverage may be necessary to overcome resistance driven by specific isoforms or isoform switching.

Data Table 1: In Vitro Inhibitory Activity of PKI-179 Against PI3K/mTOR and PI3K Isoforms

TargetIC50 (nM)Source
mTOR0.42 uni.lu
PI3Kα8 uni.lu
PI3Kβ24 uni.lu
PI3Kγ74 uni.lu
PI3Kδ77 uni.lu
PI3Kα E545K mutant14 uni.lu
PI3Kα H1047R mutant11 uni.lu

Data Table 2: Preclinical Efficacy of PKI-179 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Effect ObservedSource
MDA361Breast Cancer22Apoptosis induction via Akt/mTOR pathway inhibition uni.lu
PC3mm2Prostate Cancer29Apoptosis induction via Akt/mTOR pathway inhibition uni.lu

Data Table 3: Preclinical In Vivo Efficacy of PKI-179

Model SystemTreatment RegimenObserved EffectSource
Nude mice with MDA-MB-361 tumor xenograftsOral administration, dailyInhibited tumor growth, inhibited PI3K signaling

Advanced Research Methodologies and Integrative Approaches in Pki 179 Studies

High-Throughput Screening for Novel Modulators of PI3K/mTOR Pathways

High-throughput screening (HTS) is a fundamental technique in drug discovery that enables the rapid assessment of large libraries of compounds for their ability to modulate a specific biological target or pathway. nih.govnih.gov In the context of PI3K/mTOR pathways, HTS is employed to identify novel inhibitors or activators. nih.govnih.gov

HTS campaigns against PI3K isoforms, including those with oncogenic mutations like PI3Kα H1047R, have successfully identified compounds with novel scaffolds. nih.gov These screens typically involve biochemical or cell-based assays that measure the activity of the target kinase or the downstream effects of pathway modulation. nih.govnih.gov For instance, homogeneous time-resolved fluorescence (HTRF) assays have been adapted for HTS to detect PI3K activity. nih.govnih.gov Ratiometric fluorescence superquenching assays also offer a sensitive and direct method for HTS of PI3K inhibitors and enhancers, mitigating interference from autofluorescent compounds often present in screening libraries. nih.gov

While HTS can identify initial hits, further validation and characterization are necessary to determine potency, selectivity, and suitability for further development. nih.gov The identification of compounds like PKI-179, a potent dual PI3K/mTOR inhibitor, can stem from such extensive screening efforts aimed at modulating these key signaling nodes. invivochem.comglpbio.com

Application of Machine Learning and Artificial Intelligence in Drug Discovery for PKI-179

Predictive Modeling for Antiviral Compound Identification

ML techniques have been applied to identify potential antiviral compounds. By leveraging diverse biomedical assay data and employing deep neural network architectures, researchers can build models that predict the antiviral potential of compounds. nih.gov This approach has been used to screen and prioritize compounds for in vitro testing against viruses such as SARS-CoV-2. nih.gov Notably, PKI-179, originally identified as a PI3K-mTORC1/2 pathway inhibitor, was highlighted through large-scale deep learning as exhibiting significant antiviral activity against coronaviruses, including SARS-CoV-2 variants and MERS-CoV, outperforming compounds like rapamycin (B549165) in some contexts. nih.gov This demonstrates the power of predictive modeling in identifying new applications for existing compounds based on their molecular features and biological activity profiles.

In Silico Prioritization of PKI-179 for Biological Testing

In silico methods, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are crucial for prioritizing compounds before experimental synthesis and testing. nih.govdergipark.org.tracs.org These methods predict the binding affinity of compounds to target proteins and evaluate their potential biological activity based on their chemical structures. nih.govacs.org

For PI3K/mTOR inhibitors like PKI-179, in silico approaches can provide structural insights into their inhibitory mechanisms. invivochem.com Computational studies, such as molecular docking, can predict how PKI-179 interacts with the binding sites of PI3K and mTOR, helping to understand its dual inhibitory activity. invivochem.com Furthermore, virtual screening of large chemical databases using models trained on known PI3K/mTOR inhibitors can prioritize compounds with similar predicted activity profiles to PKI-179 for biological evaluation. dergipark.org.tracs.orglifechemicals.com This computational prioritization significantly reduces the number of compounds that need to be physically synthesized and tested, accelerating the drug discovery process. nih.govnih.gov

Multi-Omics Profiling for Elucidating PKI-179 Cellular Responses

Multi-omics approaches, which integrate data from multiple biological layers such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of cellular responses to drug treatment. rsc.orgspandidos-publications.comspandidos-publications.com By analyzing changes across these different omics levels, researchers can gain deeper insights into the complex mechanisms by which compounds like PKI-179 exert their effects. rsc.orgspandidos-publications.comresearchgate.net

In the context of PI3K/mTOR inhibition, multi-omics profiling can reveal how targeting this pathway impacts global gene expression, protein phosphorylation patterns, and metabolic alterations within cells. rsc.orgresearchgate.netnih.govresearchgate.net For example, integrated multi-omics analysis has been used to explore the correlation between PI3K/mTOR dysregulation and the tumor microenvironment, suggesting that pathway over-activation can be associated with immunosuppressive landscapes. nih.gov Studies using proteomics and metabolomics have also elucidated the role of the PI3K/Akt signaling pathway in pathological processes like myometrial fibrosis, indicating that PI3K/Akt inhibitors could potentially alleviate this condition by modulating specific proteins and metabolites. researchgate.net

While specific multi-omics studies directly detailing PKI-179's cellular responses were not prominently found, the application of these techniques to study the broader impact of PI3K/mTOR inhibition provides a framework for how multi-omics could be used to fully characterize the cellular effects of PKI-179. Such studies could reveal off-target effects, identify biomarkers of response or resistance, and uncover compensatory signaling pathways activated upon PKI-179 treatment. rsc.orgspringermedizin.demdpi.com

The integration of multi-omics data requires sophisticated bioinformatics tools and analytical approaches to identify key regulatory features and understand the interplay between different molecular layers. rsc.orgresearchgate.net This integrative analysis is crucial for a holistic understanding of a compound's biological impact.

Here is a static representation of potential data that could be presented in an interactive table format:

Table 1: Illustrative Data from PI3K/mTOR Inhibitor Research Methodologies

MethodologyApplication AreaKey Finding (Illustrative)Compound/Pathway Studied (Examples)
High-Throughput Screening (HTS)Identification of novel PI3Kα inhibitorsIdentified hits with low micromolar IC50 values nih.govPI3Kα H1047R mutant nih.gov
Machine Learning (ML)/AIAntiviral compound identificationPKI-179 showed antiviral activity against coronaviruses nih.govPKI-179, SARS-CoV-2 nih.gov
In Silico PrioritizationPredicting binding affinity to mTORPredicted binding affinity values for dual inhibitors dergipark.org.trmTOR, PI3Kδ, PI3Kγ dergipark.org.tr
Multi-Omics ProfilingStudying PI3K/mTOR pathway in disease contextPI3K/AKT pathway activation linked to myometrial fibrosis researchgate.netPI3K/Akt pathway researchgate.net
Integrated Multi-Omics AnalysisCorrelation with tumor microenvironmentPI3K/mTOR over-activation associated with immune evasion nih.govPI3K/mTOR pathway nih.gov

The application of these advanced research methodologies provides a robust framework for the comprehensive study of compounds like PKI-179, from initial identification through detailed characterization of their biological effects.

PKI-179 is a cell-permeable, orally active chemical compound identified as a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) cenmed.comnih.govmedchemexpress.comnih.gov. Its mechanism of action involves targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival ontosight.aivulcanchem.comacs.orgmdpi.com. By inhibiting PI3K, particularly the p110α subunit, PKI-179 blocks the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream pathways ontosight.ai. Inhibition of both PI3K and mTOR can enhance the suppression of tumor cell proliferation and induce apoptosis ontosight.aivulcanchem.comacs.org. Preclinical studies have demonstrated the efficacy of PKI-179 in inhibiting tumor growth in several cancer models, including breast, lung, and colon cancer ontosight.ai. PKI-179 was developed as a derivative of PKI-587 (Gedatolisib) with modifications aimed at improving physicochemical properties nih.govacs.org.

Future Research Directions and Translational Perspectives for Pki 179 in Preclinical Science

Q & A

Q. What are the primary molecular targets of PKI-179, and how do its inhibitory activities compare across isoforms?

PKI-179 is a dual inhibitor targeting both phosphatidylinositol-3-kinase (PI3K) α and mammalian target of rapamycin (mTOR). Its selectivity profile shows IC50 values of 8 nM (PI3Kα), 74 nM (PI3Kβ), and 0.42 nM (mTOR) in biochemical assays, with weaker activity against PI3Kγ (77 nM) and PI3Kδ (24 nM) . Structural modifications, such as replacing a morpholine ring with a bridged morpholine, enhance mTOR affinity while maintaining hydrogen bonding with Val851 in the kinase hinge region .

Q. What in vitro assays are recommended to evaluate PKI-179’s potency and cellular efficacy?

Standard methodologies include:

  • Biochemical kinase assays : Measure IC50 values against purified PI3K isoforms and mTOR .
  • Cell proliferation assays : Use cancer cell lines like MDA-361 (breast cancer) and PC3mm2 (prostate cancer), where PKI-179 exhibits IC50s of 22 nM and 29 nM, respectively .
  • Western blotting : Assess downstream signaling (e.g., phosphorylation of AKT, S6K) to confirm pathway inhibition .

Q. How does PKI-179’s pharmacokinetic profile influence experimental design in preclinical models?

PKI-179 demonstrates high oral bioavailability (98% in mice) and a half-life >60 minutes across species. For in vivo studies, dosing regimens (e.g., 5–50 mg/kg, oral, daily) in xenograft models (e.g., MDA-361 tumors) require monitoring of plasma exposure and tumor pharmacodynamics to correlate efficacy with target engagement .

Advanced Research Questions

Q. How can researchers address discrepancies between PKI-179’s in vitro potency and in vivo efficacy?

Discrepancies may arise from metabolic stability, tissue penetration, or compensatory pathways. Strategies include:

  • Metabolite profiling : Identify active metabolites (e.g., metabolite 44 from human liver microsomes) that retain inhibitory activity .
  • Pharmacodynamic markers : Use longitudinal tumor biopsies to measure mTOR/PI3K pathway suppression .
  • Combination studies : Pair PKI-179 with agents targeting resistance mechanisms (e.g., MEK inhibitors) .

Q. What methodologies validate PKI-179’s antiviral activity against coronaviruses in non-oncology contexts?

A 2024 study combined machine learning (deep neural networks) with in vitro validation using primary human airway epithelial (HAE) cultures. Researchers screened PKI-179’s broad-spectrum antiviral potential by measuring viral replication inhibition (e.g., SARS-CoV-2) and cytokine modulation .

Q. What challenges arise in designing combination therapies with PKI-179, and how can they be mitigated?

Challenges include overlapping toxicities and pathway crosstalk. Methodological approaches:

  • Synergy assays : Use matrix dosing (e.g., PKI-179 + cobimetinib) in 3D spheroid models to quantify combinatorial effects .
  • Transcriptomic profiling : Identify resistance signatures (e.g., MAPK activation) to guide rational combinations .

Q. How do computational models predict PKI-179’s binding interactions and off-target effects?

Molecular dynamics simulations and docking studies (e.g., Rehan et al., 2024) highlight PKI-179’s binding to mTOR’s ATP pocket and its low off-target activity (IC50 >30 μM against 361 kinases, hERG, and CYP isoforms except CYP2C8). These models guide structural optimization to reduce CYP2C8 inhibition (IC50 = 3 μM) .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results emerge (e.g., in vitro vs. in vivo potency), use orthogonal assays (e.g., CRISPR-mediated gene knockout) to confirm target specificity .
  • Experimental Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental protocols, including compound characterization and purity verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.